2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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Description
2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a useful research compound. Its molecular formula is C17H11F3N4 and its molecular weight is 328.298. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
Research on related compounds, such as 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted-2-(1H(2H)-benzotriazol-1(2)-yl)-prop-2-enenitriles, indicates potential antimycobacterial properties. These compounds were synthesized to explore structure-activity relationships in the antitubercular field, with some showing modest growth inhibition of Mycobacterium tuberculosis (Sanna et al., 2002).
Synthesis of Trifluoromethyl-substituted Heterocycles
The reaction of similar compounds with 1,3-C,N-binucleophiles has led to the formation of trifluoromethyl-substituted heterocycles. These reactions play a crucial role in developing new heterocyclic compounds with potential biological applications (Sokolov & Aksinenko, 2011).
Synthesis of Novel Heterocycles
Enaminosulfones derived from benzothiazole and benzimidazole-based compounds have been used as building blocks for synthesizing various pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyramidine derivatives. These compounds have applications in pharmaceutical chemistry due to their unique structural features (Darweesh et al., 2016).
Antimicrobial Activity
Several derivatives, including compounds like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol, have been synthesized and studied for their antimicrobial properties against various bacterial strains. These studies contribute to the development of new antibacterial agents (Shaikh et al., 2014).
Photo-Physical Properties
Research into compounds with similar structures, such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol, has revealed interesting photo-physical properties like excited state intra-molecular proton transfer pathway. These findings have implications for developing novel fluorescent materials (Padalkar et al., 2011).
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4/c18-17(19,20)12-4-3-5-13(8-12)22-10-11(9-21)16-23-14-6-1-2-7-15(14)24-16/h1-8,10,22H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAQIBPYCFKAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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